molecular formula C11H9NO4 B13233444 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13233444
M. Wt: 219.19 g/mol
InChI Key: NBBLBAZFTMEAGR-UHFFFAOYSA-N
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Description

5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which includes a nitro group and a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a cyclopropane-fused indene precursor, followed by carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a pharmacophore in drug discovery and development.

    Industry: Used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid functional group within a cyclopropane-fused indene framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-nitro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-11(14)10-7-4-6-5(9(7)10)2-1-3-8(6)12(15)16/h1-3,7,9-10H,4H2,(H,13,14)

InChI Key

NBBLBAZFTMEAGR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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